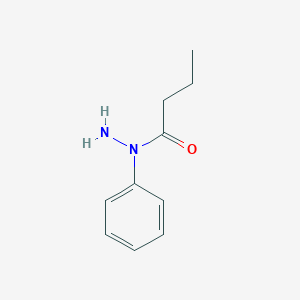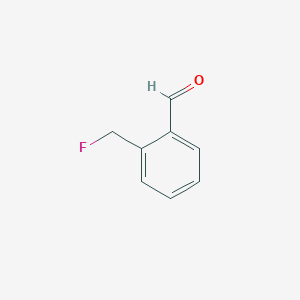
2-(Fluoromethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Fluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H7FO It is a derivative of benzaldehyde, where a fluoromethyl group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Fluoromethyl)benzaldehyde can be synthesized through several methods. One common approach involves the fluorination of benzaldehyde derivatives. For instance, the reaction of benzaldehyde with a fluorinating agent such as Selectfluor can yield this compound under controlled conditions . Another method involves the use of fluoromethylation reagents like fluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Fluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-(Fluoromethyl)benzoic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 2-(Fluoromethyl)benzyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: 2-(Fluoromethyl)benzoic acid.
Reduction: 2-(Fluoromethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Fluoromethyl)benzaldehyde has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Fluoromethyl)benzaldehyde involves its interaction with various molecular targets. The fluoromethyl group can enhance the compound’s reactivity and binding affinity to specific enzymes and receptors. This interaction often leads to the formation of stable complexes, which can modulate biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzaldehyde: Similar in structure but with additional fluorine atoms, leading to different reactivity and applications.
4-Fluoro-2-(trifluoromethyl)benzaldehyde: Another derivative with distinct properties due to the position of the fluorine atoms.
Uniqueness
2-(Fluoromethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its fluoromethyl group enhances its reactivity compared to non-fluorinated benzaldehyde derivatives, making it valuable in various synthetic applications .
Eigenschaften
Molekularformel |
C8H7FO |
|---|---|
Molekulargewicht |
138.14 g/mol |
IUPAC-Name |
2-(fluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H7FO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H,5H2 |
InChI-Schlüssel |
ICHYJYHEPOAXNU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CF)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


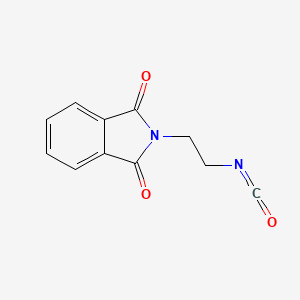
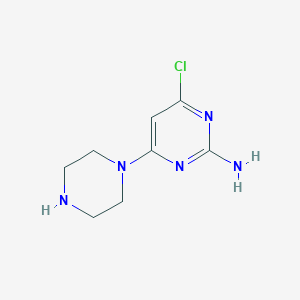
![8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B13494958.png)
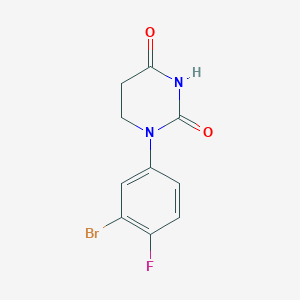
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanol](/img/structure/B13494972.png)
![3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
![1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13494979.png)
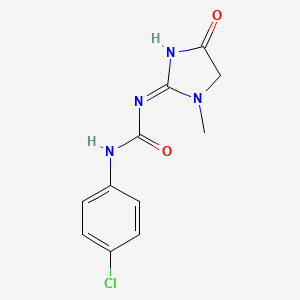
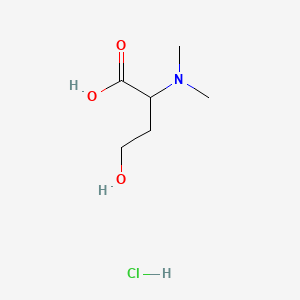

![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-chloro-5-methylcyclohex-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13494994.png)
![(1R,5S,6R)-6-bromo-3-azabicyclo[3.1.0]hexane](/img/structure/B13495001.png)
